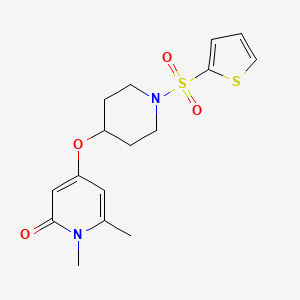
1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,6-Dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is C16H20N2O4S2, with a molecular weight of 368.47 g/mol. The compound features a pyridine ring, a piperidine moiety, and a thiophene sulfonyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4S2 |
| Molecular Weight | 368.47 g/mol |
| Purity | ≥ 95% |
The primary mechanism of action for this compound involves its role as an antagonist for the CCR5 receptor. This receptor is crucial for HIV entry into host cells; thus, the compound's ability to block CCR5 can inhibit viral replication and spread, highlighting its potential in antiviral therapies targeting HIV infections.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit notable antiviral properties. By blocking the CCR5 receptor, these compounds can significantly reduce HIV infection rates in vitro.
Antimicrobial Properties
In vitro studies have shown that derivatives of this compound possess antimicrobial activities against various pathogens. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Case Studies
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of several CCR5 antagonists, including derivatives similar to this compound). Results indicated that these compounds could effectively inhibit HIV entry into CD4+ T cells, showcasing their potential as therapeutic agents in HIV treatment.
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties of various thiophene-containing compounds. The results revealed that certain derivatives exhibited significant bactericidal activity against multi-drug resistant strains of bacteria, suggesting their potential use in treating resistant infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene and piperidine moieties can enhance potency and selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Altering thiophene substituents | Increased antimicrobial potency |
| Modifying piperidine structure | Enhanced CCR5 receptor binding affinity |
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-10-14(11-15(19)17(12)2)22-13-5-7-18(8-6-13)24(20,21)16-4-3-9-23-16/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZNECKIXAGRHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














